4-(4-Fluorobenzylamino)-1-methylpiperidine
Overview
Description
4-(4-Fluorobenzylamino)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-fluorobenzylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine typically involves the reaction of 4-fluorobenzylamine with 1-methylpiperidine. One common method includes the following steps:
Starting Materials: 4-fluorobenzylamine and 1-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Procedure: The 4-fluorobenzylamine is added to a solution of 1-methylpiperidine in the chosen solvent. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzylamino)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: The major products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: The major products are reduced derivatives such as alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as methoxy derivatives.
Scientific Research Applications
4-(4-Fluorobenzylamino)-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar structure but lacking the piperidine ring.
1-Methylpiperidine: A simpler compound that forms the backbone of 4-(4-Fluorobenzylamino)-1-methylpiperidine.
4-(Trifluoromethyl)benzylamine: Another fluorinated benzylamine with different substituents.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the 4-fluorobenzylamino group. This structure imparts specific chemical and biological properties that are distinct from its similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWEOOWONUOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385848 | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359878-47-0 | |
Record name | 4-(4-Fluorobenzylamino)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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